molecular formula C21H21NO4 B2495505 (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 896076-89-4

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2495505
CAS No.: 896076-89-4
M. Wt: 351.402
InChI Key: RPRLTBCTIQEUEM-YZFGBBDKSA-N
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Description

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran ring, a hydroxyl group, and a dimethylamino group

Scientific Research Applications

Chemistry

In chemistry, (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. This includes its use as a lead compound for drug development, targeting specific diseases or conditions.

Industry

In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it a valuable intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the hydroxyl group, and the addition of the dimethylamino group. Common synthetic routes may involve the use of starting materials such as 2-hydroxybenzaldehyde and 2-methoxyphenylacetic acid, followed by cyclization and functional group modifications under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the compound can be reduced to single bonds.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bonds may result in a fully saturated compound.

Mechanism of Action

The mechanism of action of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives, such as:

  • 2-(2-hydroxyphenyl)benzofuran
  • 2-(dimethylamino)methylbenzofuran
  • 2-(2-methoxyphenyl)benzofuran

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique structural configuration. This gives it distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-22(2)13-16-17(23)12-11-15-20(24)19(26-21(15)16)10-6-8-14-7-4-5-9-18(14)25-3/h4-12,23H,13H2,1-3H3/b8-6+,19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRLTBCTIQEUEM-YZFGBBDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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